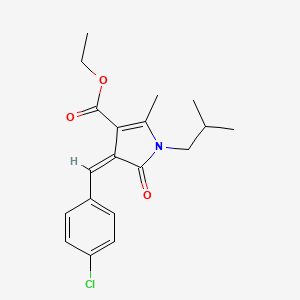
5,6,7,8-tetrafluoro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-tetrafluoro-4H-chromen-4-one is a fluorinated derivative of chromen-4-one, a compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, as well as in the synthesis of various organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrafluoro-4H-chromen-4-one typically involves the fluorination of chromen-4-one derivatives. One common method is the reaction of 4-hydroxycoumarin with fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrafluoro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromen-4-one structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated quinones, dihydro derivatives, and various substituted chromen-4-one derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5,6,7,8-tetrafluoro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it a useful probe in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated coumarins, including this compound, are investigated for their potential as anticoagulants, anti-inflammatory agents, and anticancer drugs.
Industry: The compound is used in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrafluoro-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, fluorinated coumarins can inhibit vitamin K epoxide reductase, leading to anticoagulant effects by preventing the synthesis of clotting factors.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin: A non-fluorinated coumarin derivative with anticoagulant properties.
5,6,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one: A hydroxylated derivative with different biological activities.
3-acetyl-5,6,7,8-tetrafluoro-4-hydroxycoumarin: A fluorinated coumarin with additional acetyl group.
Uniqueness
5,6,7,8-tetrafluoro-4H-chromen-4-one is unique due to the presence of four fluorine atoms, which significantly enhance its chemical stability and biological activity compared to non-fluorinated or less fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H2F4O2 |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
5,6,7,8-tetrafluorochromen-4-one |
InChI |
InChI=1S/C9H2F4O2/c10-5-4-3(14)1-2-15-9(4)8(13)7(12)6(5)11/h1-2H |
InChI Key |
BRCKGLHRFBZZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C1=O)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11548653.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11548654.png)
![(9E)-N'-[(Z)-(3-nitrophenyl)methylidene]octadec-9-enehydrazide](/img/structure/B11548658.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-propylbutanamide](/img/structure/B11548661.png)
![4-chloro-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-N-(2,4,5-trichlorophenyl)benzamide](/img/structure/B11548669.png)

![(5Z)-5-(3-bromobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11548676.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(4-hydroxyphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11548677.png)
![N-(4-bromophenyl)-6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11548682.png)
![N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide](/img/structure/B11548695.png)
![4-nitro-2-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B11548702.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11548708.png)
![6-bromo-2-(2,4-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11548713.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(furan-2-yl)methanamine](/img/structure/B11548721.png)
